6-Methyl-1H-indazol-7-amine is a heterocyclic compound that belongs to the indazole family, which is characterized by its unique bicyclic structure containing both a five-membered and a six-membered ring. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition. The indazole structure is known for its diverse biological activities, making derivatives like 6-methyl-1H-indazol-7-amine valuable in pharmaceutical research.
The compound can be sourced from various chemical suppliers and is often utilized as a building block in synthetic organic chemistry. It is cataloged under the CAS number 221681-91-0, and detailed information about its properties and applications can be found in databases such as PubChem and Sigma-Aldrich .
6-Methyl-1H-indazol-7-amine is classified as an indazole derivative. Indazoles are known for their roles as scaffolds in drug design, particularly due to their ability to interact with biological targets such as enzymes and receptors. This classification highlights the compound's significance in medicinal chemistry, where it serves as a precursor for more complex molecules with enhanced biological activity.
The synthesis of 6-methyl-1H-indazol-7-amine typically involves several steps that include the formation of the indazole core followed by functionalization. Common synthetic routes include:
The synthetic route may involve:
The molecular formula for 6-methyl-1H-indazol-7-amine is , indicating that it contains eight carbon atoms, nine hydrogen atoms, and three nitrogen atoms. The structure features:
The compound has a boiling point of approximately °C at 760 mmHg . Its InChI key is ZVYXLHUDUFLFID-UHFFFAOYSA-N
, which can be used for database searches related to its chemical properties.
6-Methyl-1H-indazol-7-amine can undergo various chemical reactions that include:
Typical reagents for these reactions include:
The mechanism of action for 6-methyl-1H-indazol-7-amine primarily involves its interaction with specific molecular targets within biological systems. Research indicates that this compound may inhibit certain kinases involved in cell cycle regulation, such as checkpoint kinases CHK1 and CHK2, which are crucial for DNA repair and cell proliferation control .
Inhibition of these kinases can lead to increased apoptosis in cancer cells, thereby providing a potential therapeutic pathway for cancer treatment. The specific interactions at the molecular level often require detailed studies using techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate binding affinities and modes of action.
6-Methyl-1H-indazol-7-amine is a solid compound with notable characteristics:
Key chemical properties include:
Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly employed to assess purity and confirm structural identity during synthesis.
6-Methyl-1H-indazol-7-amine has several applications in scientific research:
Transition metal catalysis enables efficient construction of the indazole scaffold, crucial for accessing 6-methyl-1H-indazol-7-amine derivatives. Pd-catalyzed methodologies dominate this space, particularly Suzuki-Miyaura cross-coupling reactions that facilitate the introduction of aryl substituents at the C3 position. Microwave-assisted conditions significantly enhance reaction efficiency, as demonstrated by protocols employing Pd(OAc)₂ (5 mol%) and RuPhos ligand (10 mol%) in dioxane/water (1:1) with K₃PO₄ base at 140°C. This system achieves C3-arylation of 3-bromo-1H-indazol-5-amine derivatives within 30 minutes with yields reaching 98% for electron-rich arylboronic acids . Alternative "on-water" Pd-catalyzed direct arylation strategies utilize PPh₃ as ligand (10 mol%) with Pd(OAc)₂ (5 mol%) and Ag₂CO₃ base at 100°C, enabling regioselective C3-arylation of unprotected NH-indazoles. This approach tolerates electron-donating and electron-withdrawing substituents on aryl iodides, though ortho-substitution induces steric hindrance that reduces yields [6]. Copper catalysis offers a cost-effective alternative; CuI/phenanthroline systems catalyze C-H arylation of 2H-indazoles with iodoarenes under aerobic conditions using LiOt-Bu base in DMF at 110°C [8].
Table 1: Transition Metal-Catalyzed Indazole Arylation Systems
Catalyst System | Ligand | Base/Solvent | Temp (°C) | Yield Range | Key Applications |
---|---|---|---|---|---|
Pd(OAc)₂ (5 mol%) | RuPhos (10 mol%) | K₃PO₄ / dioxane-H₂O | 140 | 58–98% | 3-Aryl-1H-indazol-5-amine synthesis |
Pd(OAc)₂ (5 mol%) | PPh₃ (10 mol%) | Ag₂CO₃ / H₂O | 100 | 40–86% | Direct C3-arylation on water |
CuI (10 mol%) | Phen (20 mol%) | LiOt-Bu / DMF | 110 | 65–92% | 2H-Indazole coupling with iodoarenes |
Reductive cyclization provides efficient N-N bond formation for indazole synthesis, particularly valuable for constructing 6-methyl-1H-indazol-7-amine precursors. Organophosphorus-mediated reductive cyclization of 2-nitrobenzaldehyde derivatives represents a powerful one-pot approach. For example, condensation of 2-nitro-6-methylbenzaldehyde with anilines generates imines, followed by organophosphorus reagent-mediated deoxygenative cyclization to yield 3-substituted-2H-indazoles. This domino imine condensation/reductive cyclization sequence proceeds at 110°C with tolerance for carboxylic acids, boronic esters, and protected amines, achieving yields >70% [2]. Tin(II) chloride dihydrate (SnCl₂·2H₂O) serves as an alternative reductant for synthesizing perfluoroalkylated indazoles from α-perfluoroalkylated benzylamines, though its application to 6-methyl variants requires optimization [2]. Cadogan-type heterocyclization using phosphetane catalysts (e.g., 1,2,2,3,4,4-hexamethylphosphetane) with hydrosilane terminal reductants enables catalytic Pᴵᴵᴵ/Pᴵⱽ=O redox cycling, facilitating deoxygenative N-N bond formation from o-nitrobenzaldimines [2].
Suzuki-Miyaura cross-coupling enables precise functionalization at the C5 position of the indazole scaffold, critical for installing diverse aryl groups in 6-methyl-1H-indazol-7-amine derivatives. Optimization studies reveal that Pd(OAc)₂/RuPhos in dioxane-water (1:1) with K₃PO₄ base under microwave irradiation (140°C, 30 min) provides superior yields (75–95%) for coupling 3-bromo-6-methyl-1H-indazol-7-amine with arylboronic acids. Electron-donating groups (e.g., p-methyl, p-methoxy) enhance reactivity (yields: 85–98%), while electron-withdrawing substituents (e.g., p-cyano, p-nitro) reduce efficiency (yields: 58–65%). Steric effects significantly impact ortho-substituted arylboronic acids, which yield <20% under standard conditions . Heteroaryl variants require modified conditions: furan-2-ylboronic acid and thiophen-3-ylboronic acid couple efficiently (yields >80%), while pyridinylboronic acids necessitate excess boronic acid (2.5–3 equiv) and extended reaction times for moderate yields (45–65%) . Alternative Hartwig conditions (Pd(dba)₂/Q-Phos catalyst) facilitate alkyl group introduction at C7 via Suzuki coupling with alkylboronic acids, though yields remain modest (≤25%) due to competitive protodeboronation [7].
Table 2: Suzuki Coupling Efficiency for Indazole Boronic Acid Partners
Boronic Acid Type | Representative Example | Optimal Equivalents | Reaction Time | Yield Range |
---|---|---|---|---|
Electron-rich aryl | 4-Methoxyphenylboronic acid | 1.5 | 30 min | 85–98% |
Electron-deficient aryl | 4-Cyanophenylboronic acid | 2.0 | 45 min | 58–65% |
Ortho-substituted aryl | 2-Methylphenylboronic acid | 3.0 | 60 min | 10–20% |
Furan/Thiophene derivatives | Furan-2-ylboronic acid | 1.5 | 30 min | 80–92% |
Pyridinyl | 5-Methoxypyridin-3-ylboronic | 3.0 | 90 min | 45–65% |
Metal-free approaches provide sustainable routes to the indazole core, circumventing transition metal residues problematic in pharmaceutical synthesis. Hypervalent iodine reagents, particularly [bis(trifluoroacetoxy)iodo]benzene (PIFA), mediate oxidative cyclization of arylhydrazones to 1H-indazoles through intramolecular C-H amination. This method successfully converts 2-hydrazonyl-6-methylbenzaldehyde derivatives to 6-methyl-1H-indazol-7-amines at room temperature with yields exceeding 75% and excellent functional group tolerance for halogens, esters, and ethers [2]. Iodine-mediated cyclization represents another key metal-free strategy: treatment of diaryl ketone hydrazones with I₂/KI/NaOAc at 80°C affords 3-aryl-1H-indazoles via direct aryl C-H amination. Applied to 2-hydrazono-1-(6-methylphenyl)ethan-1-one derivatives, this protocol achieves 70–80% yields for 6-methyl-3-aryl-1H-indazol-7-amines, though competing N1-alkylation can occur with unsymmetrical ketones [2]. Thermal or base-promoted cyclizations offer additional alternatives; deprotonation of 2-azido-6-methylbenzaldehyde derivatives triggers intramolecular Schmidt-type rearrangement forming 1H-indazol-7-amines without catalysts, albeit with moderate yields (50–60%) [2].
Selective modification of the C7-amine group in 6-methyl-1H-indazol-7-amine enables pharmacological optimization while preserving the indazole core. Reductive amination stands as the most efficient strategy: condensation with aldehydes (particularly formaldehyde) followed by NaBH₄ reduction in methanol generates secondary amines with >85% yield. Catalyst screening reveals CH₃ONa significantly outperforms inorganic bases (K₂CO₃, Na₂CO₃), reducing reaction times from 24 to 4 hours while maintaining yields >87% [5]. Acylation protocols require careful protection/deprotection sequences due to competing reactivity at the indazole nitrogen. N1-protected derivatives (e.g., SEM- or benzyl-protected) undergo amide coupling with acid chlorides or anhydrides in pyridine/DCM at 0°C, followed by deprotection to yield N7-acylated products without ring alkylation [7]. Selective N7-methylation presents challenges due to indazole tautomerism; controlled use of trimethyl orthoformate (TMOF) under acidic conditions (conc. H₂SO₄) preferentially generates tertiary amines (e.g., N,N,2,3-tetramethyl-2H-indazol-6-amine) as byproducts. Optimizing TMOF stoichiometry (1.2 equiv) minimizes overalkylation, yielding mono-methylated products with 73% efficiency [5].
Table 3: Regioselective C7-Amine Modification Strategies
Reaction Type | Reagents/Conditions | Key Parameters | Yield | Selectivity Control |
---|---|---|---|---|
Reductive Amination | RCHO, NaBH₄, CH₃ONa, MeOH, 0°C to RT | 1:4 substrate:NaBH₄ ratio | >87% | pH-controlled precipitation purification |
Acylation | RCOCl, pyridine, DCM, 0°C | N1-protection essential | 60–75% | Low temperature prevents diacylation |
Mono-N-methylation | TMOF (1.2 equiv), conc. H₂SO₄, 60°C | Strict stoichiometric control | 73% | Acid catalysis favors N7-attack |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1